1-Aminonaphthalene-4-acetic acid
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Overview
Description
1-Aminonaphthalene-4-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and an acetic acid group at the fourth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-4-acetic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1-Aminonaphthalene-4-acetic acid finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential role in biochemical pathways and as a probe in fluorescence studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-4-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the acetic acid group can engage in esterification and amidation reactions. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the acetic acid group.
1-Aminonaphthalene-4-sulfonic acid: Contains a sulfonic acid group instead of an acetic acid group.
2-Aminonaphthalene: Amino group positioned at the second position on the naphthalene ring.
Properties
CAS No. |
858460-06-7 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-aminonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15) |
InChI Key |
AOUOLYKFFYVBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)CC(=O)O |
Origin of Product |
United States |
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